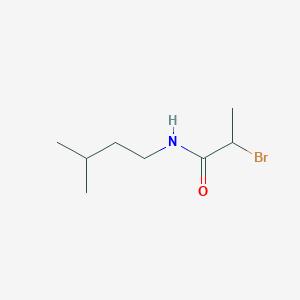

2-bromo-N-(3-methylbutyl)propanamide

Overview

Description

2-Bromo-N-(3-methylbutyl)propanamide is a biochemical used for proteomics research . It has a molecular formula of C8H16BrNO and a molecular weight of 222.12 .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(3-methylbutyl)propanamide consists of a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-(3-methylbutyl)propanamide include a molecular weight of 222.12 and a molecular formula of C8H16BrNO . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

- 2-Bromo-N-(3-methylbutyl)propanamide is utilized in proteomics studies. Researchers employ it to modify proteins and investigate their functions, interactions, and post-translational modifications. The compound can selectively react with specific amino acid residues, aiding in protein labeling and enrichment for mass spectrometry analysis .

- In chemical biology, this compound serves as a valuable tool for probing biological processes. By incorporating it into small molecules or peptides, scientists can study enzyme activity, protein-protein interactions, and cellular pathways. Its reactivity with nucleophiles allows for site-specific modifications .

- Medicinal chemists explore novel compounds for drug development. 2-Bromo-N-(3-methylbutyl)propanamide may act as a scaffold for designing potential drugs. Researchers can modify its structure to enhance bioactivity, optimize pharmacokinetics, or target specific receptors or enzymes .

- Organic chemists use this compound as a building block in synthetic routes. Its bromine atom provides a handle for further functionalization. By introducing other substituents, researchers create diverse molecules for various applications, such as agrochemicals, pharmaceuticals, or materials .

- Peptide synthesis often involves attaching amino acids to a solid support. 2-Bromo-N-(3-methylbutyl)propanamide can serve as a protected amino acid derivative, allowing stepwise assembly of peptides. After synthesis, the bromo group can be selectively deprotected for further modifications .

- Researchers use this compound for chemical tagging and imaging studies. By incorporating it into biomolecules (e.g., peptides, proteins, or nucleic acids), they can visualize specific cellular components or track metabolic processes. Fluorescently labeled derivatives enable live-cell imaging .

Proteomics Research

Chemical Biology

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Peptide Chemistry and Solid-Phase Synthesis

Chemical Labeling and Imaging

Mechanism of Action

properties

IUPAC Name |

2-bromo-N-(3-methylbutyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJGAHAVHAJGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-methylbutyl)propanamide | |

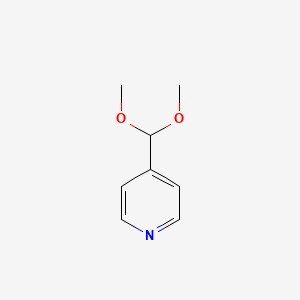

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)

![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)